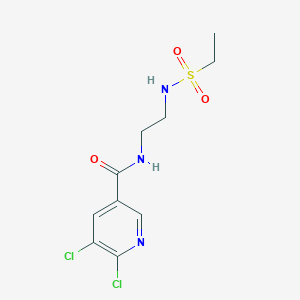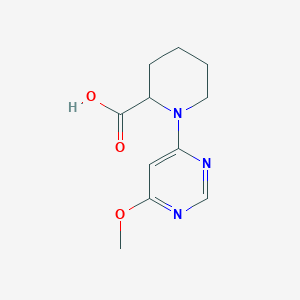
1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound that has recently gained attention in scientific research. It is a pyrimidine derivative that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid is not well understood. However, it is believed to act as a modulator of various signaling pathways involved in cell growth, differentiation, and apoptosis. It has been shown to inhibit the activity of various enzymes, such as histone deacetylases (HDACs) and protein kinases, which play important roles in these pathways.
Biochemical and Physiological Effects:
1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models of inflammatory diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in similar studies. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid. These include the synthesis of analogs with improved pharmacological properties, the identification of its molecular targets and signaling pathways, and the development of new therapeutic strategies based on its mechanism of action. Additionally, further studies are needed to investigate its potential toxicity and safety profile, as well as its pharmacokinetic and pharmacodynamic properties in vivo.
Métodos De Síntesis
The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with piperidine-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two carboxylic acid groups, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid has shown potential in various fields of scientific research. In medicinal chemistry, it has been used as a starting material for the synthesis of analogs with potential anti-cancer and anti-inflammatory activities. In pharmacology, it has been tested for its potential as a drug target for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes involved in various metabolic pathways.
Propiedades
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-10-6-9(12-7-13-10)14-5-3-2-4-8(14)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNFWLOIRDSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)
![2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2628919.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2628921.png)


![1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2628925.png)
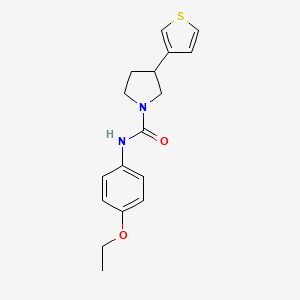
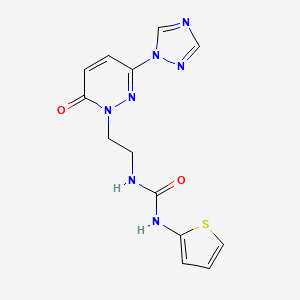

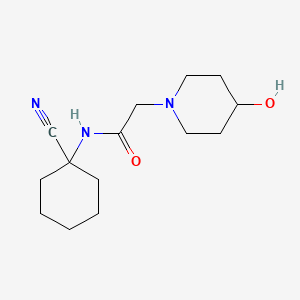
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2628934.png)

